Polar Surface Area (PSA) and LogP: Measured Physicochemical Differentiation of the 7-Nitro-2-methylsulfanyl Compound
The target compound exhibits a polar surface area (PSA) of 106.01 Ų and a consensus LogP of 3.598 . In comparison, the non‑nitro analog 3‑benzyl‑2‑(methylsulfanyl)quinazolin‑4(3H)‑one (CAS 1688‑81‑9) shows a substantially lower PSA of 60.19 Ų (Δ +45.82 Ų) and a lower LogP of 3.167 (Δ +0.431) . The 3‑benzyl‑7‑nitroquinazolin‑4(3H)‑one (CAS 591755‑13‑4), lacking the 2‑methylsulfanyl group, has a PSA of 80.71 Ų (Δ +25.30 Ų) and a LogP of 2.876 (Δ +0.722) . These differences indicate that the 7‑nitro‑2‑methylsulfanyl combination furnishes a distinctive balance of polarity and lipophilicity, which can influence membrane permeability and target‑binding kinetics.
| Evidence Dimension | Polar surface area (PSA) and consensus LogP |
|---|---|
| Target Compound Data | PSA 106.01 Ų; LogP 3.598 |
| Comparator Or Baseline | CAS 1688-81-9 (non-nitro): PSA 60.19 Ų, LogP 3.167 ; CAS 591755-13-4 (non-2-methylsulfanyl): PSA 80.71 Ų, LogP 2.876 |
| Quantified Difference | PSA: +45.82 Ų vs non‑nitro; +25.30 Ų vs non‑2‑methylsulfanyl. LogP: +0.431 vs non‑nitro; +0.722 vs non‑2‑methylsulfanyl. |
| Conditions | Computed values based on standard cheminformatics algorithms; data sourced from Chemsrc database. |
Why This Matters
For procurement decisions, a 45 Ų increase in PSA relative to the non‑nitro analog predicts a meaningful reduction in passive membrane permeability, which may be desirable for targeting intracellular vs. extracellular targets.
